molecular formula C11H19NO3 B2583354 tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate CAS No. 1934987-89-9

tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate

Cat. No.: B2583354
CAS No.: 1934987-89-9
M. Wt: 213.277
InChI Key: GBHDNJZAVILMLB-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate is a versatile small molecule scaffold used in various scientific research and industrial applications. This compound is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Sodium hydride, potassium carbonate, DMF, THF

Major Products Formed

Scientific Research Applications

tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
  • tert-Butyl carbamate

Uniqueness

tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate stands out due to its spirocyclic structure, which imparts unique chemical properties and reactivity compared to other carbamate derivatives. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-methyl-N-(1-oxaspiro[2.3]hexan-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12(4)8-5-11(6-8)7-14-11/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHDNJZAVILMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2(C1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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